2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-2-11-23-18-9-8-17(13-15(18)5-10-20(23)25)22-19(24)12-14-3-6-16(21)7-4-14/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUJVPDWUMJDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a member of the tetrahydroquinoline class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a chlorophenyl group and a tetrahydroquinoline moiety that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, studies on related compounds in the tetrahydroquinoline class suggest potential pharmacological effects.
Antitumor Activity
Several derivatives of tetrahydroquinoline have demonstrated significant antitumor properties. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A notable study found that certain tetrahydroquinoline derivatives inhibited cell proliferation in human cancer cells such as Mia PaCa-2 and PANC-1 .
Antimicrobial Properties
Tetrahydroquinolines have also been investigated for their antimicrobial activity. Compounds with structural similarities to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial properties.
The mechanism by which tetrahydroquinoline derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, some studies indicate that these compounds can act as inhibitors of certain enzymes involved in tumor progression or inflammation .
Case Studies and Research Findings
A few studies provide insights into the biological activity of related compounds:
- Antitumor Studies : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor activity. The results indicated significant cytotoxicity against various cancer cell lines, highlighting the potential of these compounds as therapeutic agents .
- Antimicrobial Evaluation : Research has shown that certain tetrahydroquinoline derivatives possess broad-spectrum antimicrobial activity. For example, structural modifications in related compounds enhanced their efficacy against resistant bacterial strains .
- Enzyme Inhibition : Studies on enzyme inhibition have revealed that some tetrahydroquinolines can selectively inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. This suggests a potential therapeutic role for these compounds in managing conditions associated with excessive MPO activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
